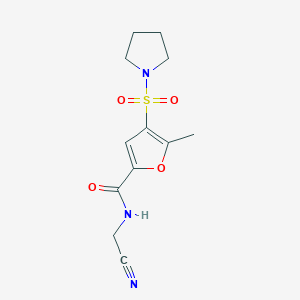![molecular formula C25H27N5O4S B2800222 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 1359129-48-8](/img/structure/B2800222.png)
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the order of the reactions, and the conditions under which the reactions occur .Molecular Structure Analysis
The molecular structure of an organic compound is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between the atoms .Chemical Reactions Analysis
The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and acidity or basicity. These properties are determined using various experimental techniques .Aplicaciones Científicas De Investigación
Anticancer Applications
Research has demonstrated the potential of related pyrazolo[4,3-d]pyrimidin derivatives in anticancer therapy. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, with variations in aryloxy groups attached to the pyrimidine ring, have shown appreciable cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, underlining their potential as new anticancer agents (Al-Sanea et al., 2020).
Role in Synthesis of Anticoagulant Intermediates
The compound is related to intermediates used in the synthesis of anticoagulants, such as apixaban. X-ray powder diffraction data for a similar compound, crucial in apixaban synthesis, highlights the significance of these derivatives in developing therapeutically valuable drugs (Wang et al., 2017).
Antioxidant and Antimicrobial Activities
Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. The compounds showed significant antioxidant activity, offering a promising avenue for developing novel antioxidants and antimicrobials (Chkirate et al., 2019).
Applications in Heterocyclic Compound Synthesis
Derivatives of pyrazolo[3,4-d]pyrimidin have been used to synthesize novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the utility of such compounds in generating new heterocyclic structures with potential biological activities (Rahmouni et al., 2014).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Research on thieno[3,2-d]pyrimidine derivatives, structurally related to the query compound, indicated potent anticancer activity against various human cancer cell lines, further emphasizing the relevance of such compounds in medicinal chemistry and oncology research (Hafez & El-Gazzar, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-10-12-18(33-3)13-11-17)35-15-21(31)26-19-8-6-7-9-20(19)34-4/h6-13H,5,14-15H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFLTNHTMZHLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)



![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)
![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)
![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)
![3-[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2800160.png)